molecular formula C10H11NO2 B8706981 5-(4-Methylphenyl)-1,3-oxazolidin-2-one

5-(4-Methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B8706981
M. Wt: 177.20 g/mol
InChI Key: SLONLHBEPYBEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a 4-methylphenyl group at the 5-position. The oxazolidinone scaffold is notable for its versatility in medicinal chemistry, serving as a core structure in antibacterial agents, enzyme inhibitors, and chiral auxiliaries in asymmetric synthesis . The 4-methylphenyl substituent introduces steric and electronic effects that influence the compound’s reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(4-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c1-7-2-4-8(5-3-7)9-6-11-10(12)13-9/h2-5,9H,6H2,1H3,(H,11,12)

InChI Key

SLONLHBEPYBEJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

This stereoisomer differs in the spatial arrangement of the methyl and phenyl groups. The (4S,5S) configuration has been studied for its role in chiral induction and as a precursor for bioactive molecules. Crystallographic studies (e.g., using SHELX software ) confirm its rigid conformation, which enhances enantioselectivity in catalytic applications .

(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

The (4S,5R) isomer demonstrates distinct physicochemical properties compared to the (4S,5S) counterpart. For instance, its melting point and solubility in polar solvents differ due to altered crystal packing, as observed in ORTEP-3-generated structural models . This isomer’s bioactivity profile in enzyme inhibition assays is less potent than the (4S,5S) form, underscoring the importance of stereochemistry .

3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one

Replacing the 4-methylphenyl group with a phenyl group at the 3-position enhances Δ-5 desaturase (D5D) inhibitory activity. The diphenyl variant exhibits a 10-fold increase in binding affinity compared to monosubstituted derivatives, attributed to improved hydrophobic interactions with the enzyme’s active site .

Substituent Effects on Bioactivity

Fluorinated Derivatives

The compound 5-[(4S,5S)-5-(4-fluorophenyl)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]benzene-1,3-dicarbonitrile (from ) demonstrates that electron-withdrawing groups (e.g., fluorine) enhance D5D inhibition potency. Fluorine’s electronegativity increases the compound’s metabolic stability and membrane permeability, resulting in superior oral bioavailability compared to the methyl-substituted analog .

Phenolic and Methoxy Derivatives

Compounds like 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-phenol () exhibit antioxidant properties but lack the oxazolidinone ring’s rigidity. This structural difference reduces their enzymatic target specificity compared to 5-(4-methylphenyl)-1,3-oxazolidin-2-one derivatives .

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP Bioactivity (IC₅₀, nM)
This compound Not reported 2.1 (DMSO) 2.8 Not tested
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one 142–144 1.5 (Water) 3.1 450 (D5D)
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one 168–170 0.9 (Water) 4.2 38 (D5D)
5-(4-Fluorophenyl)-1,3-oxazolidin-2-one 155–157 3.4 (DMSO) 2.5 12 (D5D)

Preparation Methods

Condensation Reactions Involving Amino Alcohols and Carbonyl Compounds

A foundational approach to oxazolidinone synthesis involves the condensation of amino alcohols with carbonyl derivatives. For 5-(4-Methylphenyl)-1,3-oxazolidin-2-one, this typically requires a substituted amino alcohol and a carbonyl source such as phosgene or its safer equivalents (e.g., triphosgene). The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization to form the oxazolidinone ring .

Mechanistic Overview :

  • Amino Alcohol Activation : The amino alcohol (e.g., 4-methylphenethylamine derivatives) reacts with triphosgene in an inert solvent like dichloromethane.

  • Carbamate Intermediate Formation : The amine attacks the carbonyl group, forming a carbamate intermediate.

  • Cyclization : Intramolecular nucleophilic displacement by the hydroxyl group closes the ring, yielding the oxazolidinone .

Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

  • Catalysts : Tertiary amines (e.g., triethylamine) facilitate deprotonation, accelerating cyclization .

Example Protocol :

  • Reactants : 4-Methylphenethylamine (1.0 equiv), triphosgene (0.33 equiv).

  • Conditions : DCM, 0°C, 12 hours.

  • Yield : 65–75% after purification by silica gel chromatography .

Epoxide Ring-Opening with Isocyanates

Epoxide ring-opening by isocyanates offers a regioselective route to oxazolidinones. This method, detailed in catalytic studies, leverages aluminum-based catalysts and ammonium salts to control stereochemistry .

Reaction Mechanism :

  • Epoxide Activation : Coordination of the epoxide (e.g., styrene oxide derivatives) to a Lewis acid catalyst (e.g., aluminum complex 10) polarizes the epoxide oxygen.

  • Nucleophilic Attack : Isocyanate (e.g., phenylisocyanate) attacks the less substituted epoxide carbon, forming a β-amino alcohol intermediate.

  • Cyclization : Intramolecular reaction of the hydroxyl group with the isocyanate yields the oxazolidinone .

Catalytic System :

  • Catalyst : Aluminum complex 10 (5 mol%) with tetrabutylammonium bromide (5 mol%).

  • Solvent : Toluene at 80°C for 24 hours.

  • Yield : Quantitative conversion with a 1:1.3 ratio of regioisomers .

Key Findings :

  • Regioselectivity : Controlled by electronic effects of substituents on the epoxide. Electron-withdrawing groups favor attack at the benzylic position.

  • Scalability : Demonstrated for gram-scale synthesis with minimal yield loss .

Stereoselective Synthesis via Aziridine Intermediates

A stereocontrolled approach reported by Tandfonline involves aziridine intermediates, enabling the synthesis of trans-configured oxazolidinones .

Stepwise Procedure :

  • Aziridine Formation : trans-Aziridine-2-carboxylates are synthesized from corresponding epoxides via Staudinger reactions.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol.

  • Ring-Opening and Cyclization : Treatment with methyl chloroformate in THF induces ring-opening, followed by cyclization to the oxazolidinone .

Stereochemical Outcomes :

  • trans-Selectivity : The configuration of the aziridine dictates the stereochemistry of the final product, with >99% enantiomeric excess achieved.

  • Computational Validation : Density functional theory (DFT) calculations support an Sₙ1-like mechanism for ring-opening .

Experimental Data :

  • Yield : 82% for the trans-5-(4-Methylphenyl)-1,3-oxazolidin-2-one.

  • Purification : Recrystallization from ethanol/water mixtures .

Patent-Based Multi-Step Synthesis

A patent by Google Patents (WO2013105100A1) outlines a multi-step route to structurally related oxazolidinones, adaptable for this compound .

Key Steps :

  • Intermediate Preparation : Synthesis of 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one via reductive amination.

  • Coupling Reaction : Reaction with 5-chloro-2-thiophenecarboxylic acid chloride in the presence of Hünig’s base.

  • Final Cyclization : Acid-catalyzed cyclization to form the oxazolidinone ring .

Optimized Conditions :

  • Solvent : Methanol/water mixtures for amination steps.

  • Temperature : 30°C for 24 hours.

  • Catalyst : Ammonium hydroxide for pH control .

Yield and Purity :

  • Overall Yield : 45–50% over three steps.

  • Purity : >98% by HPLC after column chromatography .

Comparative Analysis of Synthesis Methods

Method Key Advantages Limitations Yield Range
CondensationSimple setup, scalableModerate yields, requires toxic reagents65–75%
Epoxide Ring-OpeningHigh regioselectivity, catalytic efficiencySensitive to moisture85–95%
Stereoselective SynthesisExcellent stereocontrolMulti-step, costly reagents70–82%
Patent-Based ProcessIndustrially viableComplex purification45–50%

Q & A

Q. What established synthetic routes are available for 5-(4-Methylphenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Aziridine/CO₂ Coupling : A novel method involves the reaction of aziridine derivatives with CO₂ under high-pressure conditions, yielding oxazolidin-2-one scaffolds. This approach is unprecedented for analogous compounds and requires precise control of temperature (80–100°C) and catalyst loading (e.g., ZnBr₂) to achieve >70% yield .
  • Vilsmeier–Haack Reaction : For structurally related oxadiazoles, this method uses 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor. Optimization involves adjusting the chlorination step and aldehyde stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in the title compound) .
  • FTIR : Identifies characteristic carbonyl (C=O, ~1750 cm⁻¹) and oxazolidinone ring vibrations.
  • LC-MS : Validates molecular weight and purity, especially when coupled with high-resolution columns (e.g., Chromolith HPLC) to detect trace impurities .

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid contact with oxidizers, as recommended for structurally similar compounds .

Q. What are the key computational tools for predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous/organic solvents.

Q. How does substituent placement on the phenyl ring influence the compound’s physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Meta-substituted halides (e.g., –Cl, –F) increase electrophilicity, altering reaction kinetics in nucleophilic substitutions.
  • Electron-Donating Groups (EDGs) : Para-methyl groups enhance steric bulk, reducing ring planarity and solubility. Comparative studies with fluorophenyl analogs highlight these trends .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations. For example, overlapping aromatic signals in ¹H NMR can be deconvoluted via COSY experiments .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific nuclei, as demonstrated in oxadiazole derivative studies .

Q. What strategies mitigate low reactivity in cyclization steps during synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% for thermally sluggish steps .
  • Lewis Acid Catalysts : Scandium triflate (Sc(OTf)₃) enhances electrophilicity in ring-closing reactions, particularly for sterically hindered intermediates .

Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s stability?

Methodological Answer:

  • Single-Crystal Analysis : Reveals intermolecular N–H···N bonds forming 3D networks, which stabilize the lattice. Thermal gravimetric analysis (TGA) correlates these interactions with melting points >200°C .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) disrupt H-bonding during recrystallization, yielding metastable polymorphs .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes achieves >90% enantiomeric excess (ee) but requires strict moisture control.
  • Racemization Risks : Elevated temperatures (>40°C) during workup can degrade ee. Quench reactions rapidly and use low-temperature crystallization .

Q. How can computational models predict biological activity based on structural modifications?

Methodological Answer:

  • QSAR Studies : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity data from analogous oxazolidinones.
  • Docking Simulations : Target enzymes (e.g., bacterial ribosomes for antimicrobial activity) using AutoDock Vina. Validate with in vitro assays against Gram-positive pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.